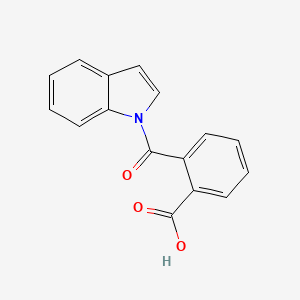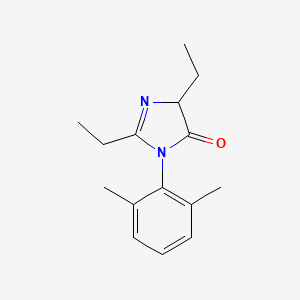
3-(2,6-Dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of a 2,6-dimethylphenyl group and two ethyl groups attached to the imidazole ring
Vorbereitungsmethoden
The synthesis of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2,6-dimethylaniline with ethyl acetoacetate in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization under basic conditions to form the imidazole ring.
Final Product: The final product, 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one, is obtained after purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in industrial processes, such as catalysis and chemical synthesis.
Wirkmechanismus
The mechanism of action of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on cell membranes, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-2,4-diethyl-1H-imidazol-5(4H)-one: This compound has a phenyl group instead of a 2,6-dimethylphenyl group, which may affect its chemical reactivity and biological activity.
1-(2,6-Dimethylphenyl)-2-methyl-1H-imidazol-5(4H)-one: This compound has a methyl group instead of an ethyl group at the 2-position, which may influence its physical and chemical properties.
1-(2,6-Dimethylphenyl)-2,4-dimethyl-1H-imidazol-5(4H)-one: This compound has methyl groups instead of ethyl groups at both the 2- and 4-positions, which may alter its overall behavior in chemical reactions and biological systems.
The uniqueness of 1-(2,6-Dimethylphenyl)-2,4-diethyl-1H-imidazol-5(4H)-one lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
CAS-Nummer |
64226-25-1 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1-(2,6-dimethylphenyl)-2,4-diethyl-4H-imidazol-5-one |
InChI |
InChI=1S/C15H20N2O/c1-5-12-15(18)17(13(6-2)16-12)14-10(3)8-7-9-11(14)4/h7-9,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZVKKXYIEOJBNQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=N1)CC)C2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


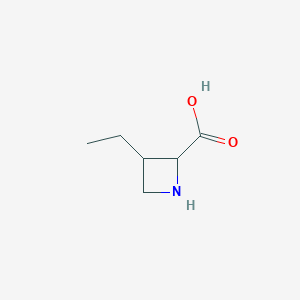

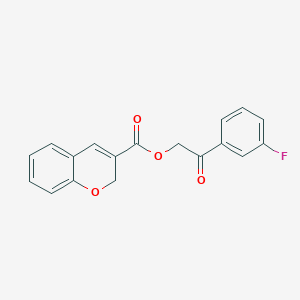

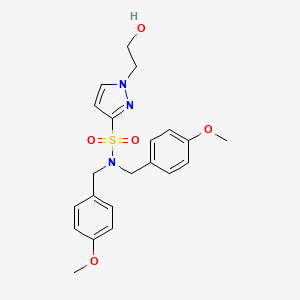
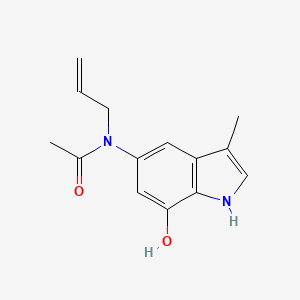
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
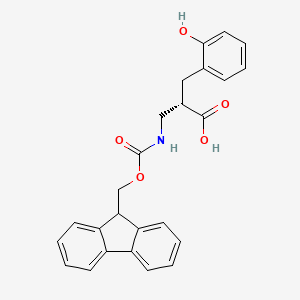
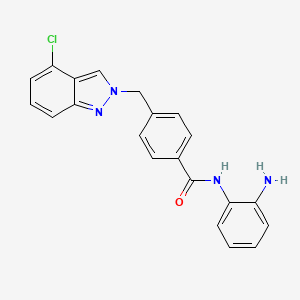

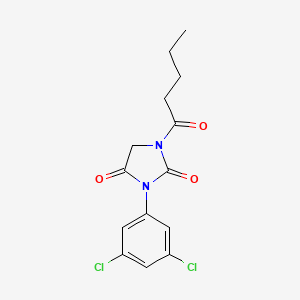
![(5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
